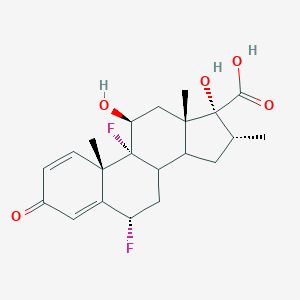

(6a,11b,16a,17a)-6,9-二氟-11,17-二羟基-16-甲基-3-氧代雄甾-1,4-二烯-17-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

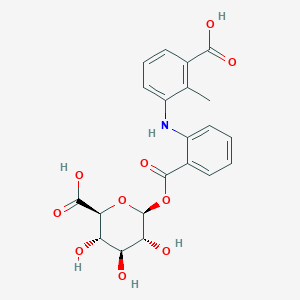

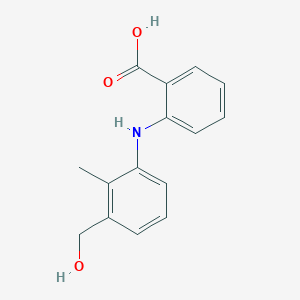

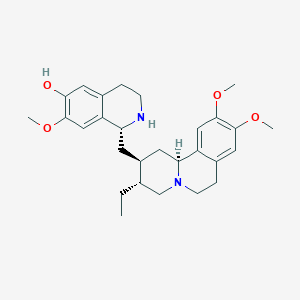

Fluticasone 17β-Carboxylic Acid is a metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. This compound is formed through the metabolic breakdown of fluticasone propionate in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . It is known for its negligible glucocorticoid activity compared to its parent compound .

科学研究应用

氟替卡松 17β-羧酸具有多种科学研究应用:

安全和危害

作用机制

氟替卡松 17β-羧酸主要通过与糖皮质激素受体的相互作用发挥其作用。其活性明显低于丙酸氟替卡松。 该化合物通过诱导磷脂酶 A2 抑制蛋白(脂皮质素)的产生来抑制组胺、细胞因子和类花生酸等炎症介质的释放 。这导致炎症反应的减弱。

类似化合物:

丙酸氟替卡松: 具有有效抗炎特性的母体化合物。

富马酸氟替卡松: 另一种衍生物,对糖皮质激素受体的亲和力更高。

布地奈德: 一种具有类似应用但代谢途径不同的皮质类固醇.

独特性: 氟替卡松 17β-羧酸的独特性在于它通过丙酸氟替卡松的代谢形成的特定方式。 与母体化合物不同,它几乎没有糖皮质激素活性,因此不太可能引起全身性副作用 。这种特性使其成为研究皮质类固醇疗法的药代动力学和安全性特征的重要化合物。

准备方法

合成路线和反应条件: 氟替卡松 17β-羧酸的合成涉及丙酸氟替卡松的水解。 该过程可以通过多种方法进行,包括酶促水解或酸性或碱性条件下的化学水解 。

工业生产方法: 在工业环境中,氟替卡松 17β-羧酸的生产通常涉及使用固相萃取技术从生物基质中分离该化合物。 高效液相色谱 (HPLC) 和质谱 (MS) 通常用于确保最终产品的纯度和质量 。

化学反应分析

反应类型: 氟替卡松 17β-羧酸会经历多种类型的化学反应,包括:

氧化: 这种反应可以进一步修饰该化合物,可能导致形成其他代谢产物。

还原: 虽然不太常见,但还原反应会改变该化合物中存在的官能团。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠和氢化锂铝经常被使用。

取代: 卤化剂,如氯或溴,可以在受控条件下使用.

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致形成羟基化衍生物,而取代反应可以产生卤化化合物 。

相似化合物的比较

Fluticasone Propionate: The parent compound with potent anti-inflammatory properties.

Fluticasone Furoate: Another derivative with enhanced affinity for glucocorticoid receptors.

Budesonide: A corticosteroid with similar applications but different metabolic pathways.

Uniqueness: Fluticasone 17β-Carboxylic Acid is unique due to its specific formation through the metabolism of fluticasone propionate. Unlike its parent compound, it has negligible glucocorticoid activity, making it less likely to cause systemic side effects . This property makes it an important compound for studying the pharmacokinetics and safety profiles of corticosteroid therapies.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3-oxo-4-androsten-17β-carboxylic acid", "2,4-difluoro-1-methylbenzene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetic anhydride", "Pyridine", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 3-oxo-4-androsten-17β-carboxylic acid with acetic anhydride and pyridine to form the corresponding acetic ester.", "Step 2: Reduction of the ester using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 3: Protection of the hydroxyl groups of the alcohol with acetic anhydride and pyridine to form the corresponding acetate.", "Step 4: Bromination of the methyl group using N-bromosuccinimide in chloroform to obtain the corresponding bromide.", "Step 5: Reaction of the bromide with 2,4-difluoro-1-methylbenzene in the presence of sodium hydride in dimethylformamide to obtain the corresponding alkene.", "Step 6: Reduction of the alkene using hydrogen gas and palladium on carbon to obtain the corresponding diol.", "Step 7: Deprotection of the acetate groups using hydrochloric acid to obtain the corresponding diol.", "Step 8: Oxidation of the diol using pyridinium chlorochromate in chloroform to obtain the corresponding carboxylic acid." ] } | |

CAS 编号 |

28416-82-2 |

分子式 |

C21H26F2O5 |

分子量 |

396.4 g/mol |

IUPAC 名称 |

(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1 |

InChI 键 |

QSVBUQTYFQFEHC-FULJYSEXSA-N |

手性 SMILES |

C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |

规范 SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

同义词 |

(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid; 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methylpregna-_x000B_3-oxo-1,4-diene-17β-carboxylic Acid; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

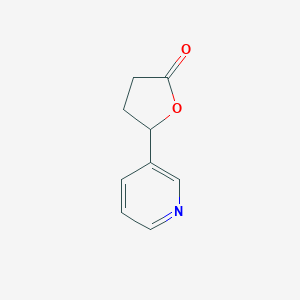

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)